molecular formula C48H72O14 B164116 (13R)-5-O-Demethylavermectin A(sub 1a) hydrate CAS No. 135681-09-3

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate

Cat. No. B164116
CAS RN: 135681-09-3
M. Wt: 873.1 g/mol
InChI Key: JYKKIIBDKWKXOX-VQNPJSKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate is a chemical compound that belongs to the class of macrocyclic lactones. It is a derivative of avermectin, which is a natural product produced by the soil bacterium Streptomyces avermitilis. The compound is widely used in scientific research due to its potent biological activity and unique mechanism of action.

Mechanism of Action

The mechanism of action of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate involves the binding of the compound to the glutamate-gated chloride channels in the target organism's nervous system. This binding leads to the opening of the chloride channels, resulting in hyperpolarization of the cell membrane and paralysis of the organism.
Biochemical and physiological effects:
The biochemical and physiological effects of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate are mainly due to its interaction with the glutamate-gated chloride channels in the target organism's nervous system. The compound has been shown to cause hyperpolarization of the cell membrane, leading to paralysis of the organism. Moreover, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate has been shown to exhibit immunomodulatory and anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (13R)-5-O-Demethylavermectin A(sub 1a) hydrate in lab experiments include its potent biological activity, unique mechanism of action, and relatively low toxicity. Moreover, the compound is readily available and can be easily synthesized in the laboratory. However, the limitations of using (13R)-5-O-Demethylavermectin A(sub 1a) hydrate in lab experiments include its limited solubility in aqueous solutions and its potential side effects on non-target organisms.

Future Directions

There are several future directions for the research on (13R)-5-O-Demethylavermectin A(sub 1a) hydrate. These include:
1. Further studies on the compound's potential anticancer activity and its mechanism of action.
2. Development of new formulations and delivery systems to improve the compound's solubility and bioavailability.
3. Investigation of the compound's potential therapeutic applications in various inflammatory and autoimmune diseases.
4. Studies on the compound's potential side effects on non-target organisms and its environmental impact.
5. Development of new derivatives and analogs of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate with improved biological activity and selectivity.
Conclusion:
In conclusion, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate is a valuable tool in scientific research due to its potent biological activity and unique mechanism of action. The compound has potential therapeutic applications in parasitology, entomology, oncology, and immunology. Moreover, there are several future directions for the research on the compound, including the development of new formulations, investigation of its potential therapeutic applications, and development of new derivatives and analogs.

Synthesis Methods

The synthesis of (13R)-5-O-Demethylavermectin A(sub 1a) hydrate involves several steps, including fermentation, extraction, purification, and chemical modification. The process starts with the cultivation of Streptomyces avermitilis in a suitable medium, followed by the extraction of the crude extract using organic solvents. The extract is then purified using various chromatographic techniques to obtain the pure compound. Finally, the compound is chemically modified to obtain the desired form, (13R)-5-O-Demethylavermectin A(sub 1a) hydrate.

Scientific Research Applications

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate has been extensively studied for its biological activity and potential therapeutic applications. The compound has been shown to exhibit potent antiparasitic, antifungal, and insecticidal activity, making it a valuable tool in the field of parasitology and entomology. Moreover, recent studies have shown that (13R)-5-O-Demethylavermectin A(sub 1a) hydrate has potential anticancer activity, making it an attractive candidate for cancer research.

properties

CAS RN

135681-09-3

Product Name

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate

Molecular Formula

C48H72O14

Molecular Weight

873.1 g/mol

IUPAC Name

(1'R,2R,4'S,6R,8'R,10'E,12'R,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,5-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17,19,25-26,30-31,33-45,49-50,52H,11,16,18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,47+,48+/m0/s1

InChI Key

JYKKIIBDKWKXOX-VQNPJSKLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

SMILES

CCC(C)C1C(=CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Canonical SMILES

CCC(C)C1C(=CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

synonyms

(13R)-5-O-Demethylavermectin A(sub 1a) hydrate

Origin of Product

United States

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